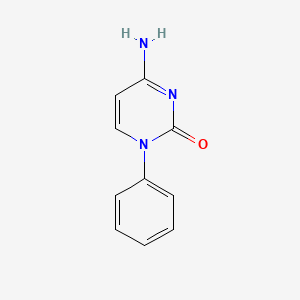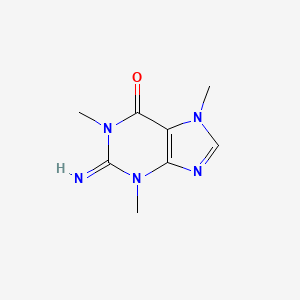
1,3,7-Trimethylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-Trimethylguanine is a naturally occurring compound found in various organisms, including lichens and marine sponges . It is a derivative of guanine, a purine base that is one of the four main nucleobases found in the nucleic acids DNA and RNA. The compound has a molecular formula of C8H13N5O and a molecular weight of 195.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,7-Trimethylguanine can be synthesized through various methods. One common approach involves the methylation of guanine. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as lichens and marine sponges. Chromatographic techniques, including high-performance liquid chromatography (HPLC), are used to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-Trimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,7-Trimethylguanine has several applications in scientific research:
Biology: Studied for its role in cellular processes and its presence in various organisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies.
Mecanismo De Acción
The mechanism of action of 1,3,7-trimethylguanine involves its interaction with various molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may also inhibit certain enzymes, leading to alterations in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Trimethylxanthine:
3,7,6-O-Trimethylguanine:
Uniqueness
1,3,7-Trimethylguanine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its presence in both lichens and marine sponges highlights its ecological significance and potential for diverse applications .
Propiedades
Número CAS |
110025-83-7 |
|---|---|
Fórmula molecular |
C8H11N5O |
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-imino-1,3,7-trimethylpurin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-11-4-10-6-5(11)7(14)13(3)8(9)12(6)2/h4,9H,1-3H3 |
Clave InChI |
ZEVFIFMKLBYWMH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=N)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


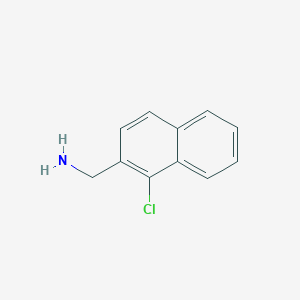
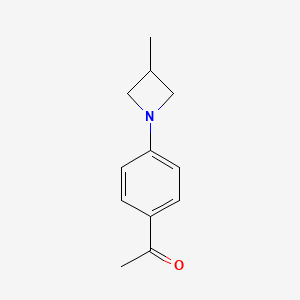
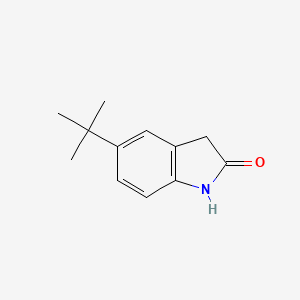
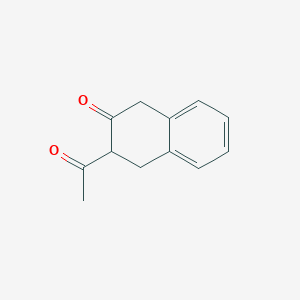
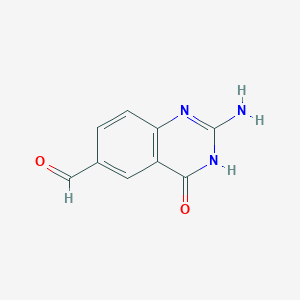
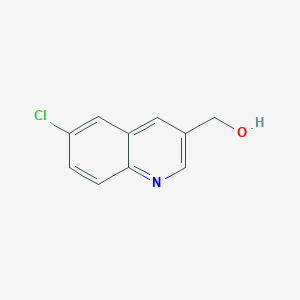

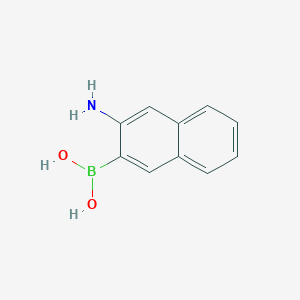
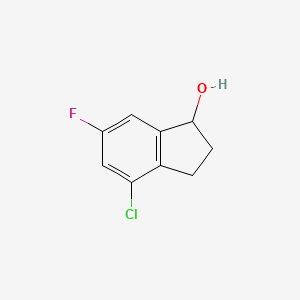

![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)

